5-(furan-2-yl)-3,4-dihydro-2H-pyrrole 5-(furan-2-yl)-3,4-dihydro-2H-pyrrole 5-(2-Furanyl)-3, 4-dihydro-2H-pyrrole, also known as 2-(2-furyl)-1-pyrroline, belongs to the class of organic compounds known as heteroaromatic compounds. Heteroaromatic compounds are compounds containing an aromatic ring where a carbon atom is linked to an hetero atom. 5-(2-Furanyl)-3, 4-dihydro-2H-pyrrole is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, 5-(2-furanyl)-3, 4-dihydro-2H-pyrrole is primarily located in the cytoplasm.
Brand Name: Vulcanchem
CAS No.: 104704-31-6
VCID: VC20846218
InChI: InChI=1S/C8H9NO/c1-3-7(9-5-1)8-4-2-6-10-8/h2,4,6H,1,3,5H2
SMILES: C1CC(=NC1)C2=CC=CO2
Molecular Formula: C8H9NO
Molecular Weight: 135.16 g/mol

5-(furan-2-yl)-3,4-dihydro-2H-pyrrole

CAS No.: 104704-31-6

Cat. No.: VC20846218

Molecular Formula: C8H9NO

Molecular Weight: 135.16 g/mol

* For research use only. Not for human or veterinary use.

5-(furan-2-yl)-3,4-dihydro-2H-pyrrole - 104704-31-6

Specification

Description 5-(2-Furanyl)-3, 4-dihydro-2H-pyrrole, also known as 2-(2-furyl)-1-pyrroline, belongs to the class of organic compounds known as heteroaromatic compounds. Heteroaromatic compounds are compounds containing an aromatic ring where a carbon atom is linked to an hetero atom. 5-(2-Furanyl)-3, 4-dihydro-2H-pyrrole is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, 5-(2-furanyl)-3, 4-dihydro-2H-pyrrole is primarily located in the cytoplasm.
CAS No. 104704-31-6
Molecular Formula C8H9NO
Molecular Weight 135.16 g/mol
IUPAC Name 5-(furan-2-yl)-3,4-dihydro-2H-pyrrole
Standard InChI InChI=1S/C8H9NO/c1-3-7(9-5-1)8-4-2-6-10-8/h2,4,6H,1,3,5H2
Standard InChI Key RSWIYWDWUHQXIZ-UHFFFAOYSA-N
SMILES C1CC(=NC1)C2=CC=CO2
Canonical SMILES C1CC(=NC1)C2=CC=CO2

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator